molecular formula C20H34 B3052789 3-Phenyltetradecane CAS No. 4534-58-1

3-Phenyltetradecane

Cat. No.: B3052789
CAS No.: 4534-58-1
M. Wt: 274.5 g/mol
InChI Key: ILOABSZOHZMWLD-UHFFFAOYSA-N
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Description

3-Phenyltetradecane, also known as tetradecylbenzene, is an organic compound with the molecular formula C20H34. It is a member of the alkylbenzene family, characterized by a long alkyl chain attached to a benzene ring. This compound is known for its hydrophobic properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenyltetradecane can be synthesized through the Friedel-Crafts alkylation of benzene with tetradecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, this compound is produced by the alkylation of benzene with long-chain alkenes or alcohols. The process involves the use of solid acid catalysts like zeolites, which offer high selectivity and efficiency. The reaction is carried out at elevated temperatures and pressures to achieve optimal yields.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound is less common but can be achieved using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

    Substitution: The benzene ring in this compound can participate in electrophilic aromatic substitution reactions. For example, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, elevated temperatures and pressures.

    Substitution: HNO3, H2SO4, anhydrous conditions.

Major Products Formed:

    Oxidation: Alcohols, aldehydes, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Nitro-3-phenyltetradecane, halogenated derivatives.

Scientific Research Applications

3-Phenyltetradecane has diverse applications in scientific research:

    Chemistry: Used as a model compound in studies of alkylbenzene behavior and reactivity. It is also employed in the synthesis of surfactants and detergents.

    Biology: Investigated for its potential role in biological membranes due to its hydrophobic nature.

    Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.

    Industry: Utilized as a lubricant additive, plasticizer, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Phenyltetradecane is primarily related to its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long alkyl chain allows it to interact with hydrophobic regions of proteins and other biomolecules, potentially influencing their function and stability.

Comparison with Similar Compounds

  • 1-Phenyltetradecane
  • 1-Phenyldodecane
  • 1-Phenyldecane

Comparison: 3-Phenyltetradecane is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Compared to shorter-chain analogs like 1-Phenyldodecane and 1-Phenyldecane, this compound exhibits higher hydrophobicity and a different melting point, making it suitable for specific industrial applications.

Properties

IUPAC Name

tetradecan-3-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34/c1-3-5-6-7-8-9-10-11-13-16-19(4-2)20-17-14-12-15-18-20/h12,14-15,17-19H,3-11,13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOABSZOHZMWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70875287
Record name BENZENE, (1-ETHYLDODECYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70875287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4534-58-1
Record name Benzene, (1-ethyldodecyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZENE, (1-ETHYLDODECYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70875287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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